Cycloheptan-1,2,2,7,7-d5-ol
Description
Cycloheptan-1,2,2,7,7-d5-ol is a deuterated derivative of cycloheptanol, a seven-membered cyclic alcohol. Its structure features five deuterium atoms substituted at positions 1, 2, 2, 7, and 7 of the cycloheptane ring (Figure 1). The molecular formula is C₇H₈D₅O, with a molecular weight of approximately 121.21 g/mol (estimated from standard cycloheptanol, C₇H₁₄O: 116.18 g/mol + 5 D substitutions). Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s reduced spin relaxation interference compared to protium (¹H) .
This compound is synthesized via isotopic exchange or catalytic deuteration of cycloheptanol precursors. Applications include mechanistic studies in organic chemistry, metabolic tracing in biochemistry, and solvent effects analysis in physical chemistry.
Properties
Molecular Formula |
C₇H₉D₅O |
|---|---|
Molecular Weight |
119.22 |
Synonyms |
Cycloheptanol-d5; Cycloheptyl Alcohol-d5; NSC 52221-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclohexanol (C₆H₁₁OH)
- Molecular Weight : 100.16 g/mol .
- Structure : Six-membered ring with a single hydroxyl group.
- Comparison: Smaller ring size reduces steric strain compared to cycloheptanol derivatives. Cyclohexanol’s chair conformation enhances stability, whereas cycloheptan-d5-ol adopts a higher-energy boat or twist-chair conformation. Deuterium substitution in cycloheptan-d5-ol may slightly alter bond angles due to isotopic mass differences .
Cyclopentanol (C₅H₉OH)
- Molecular Weight : 86.13 g/mol .
- Structure : Five-membered ring with hydroxyl group.
- Comparison: Increased ring strain in cyclopentanol (envelope conformation) compared to seven-membered rings.
Guajane-Derived Cycloheptanols (Terpenoids)
- Example: Matricin (a guajanolide from Matricaria recutita) .
- Structure : Sesquiterpene with a cycloheptane moiety formed via lactonization.
- Comparison : Unlike synthetic cycloheptan-d5-ol, guajane derivatives undergo thermal decomposition (e.g., Matricin forms chamazulen at elevated temperatures). Deuterium in cycloheptan-d5-ol may slow such reactions due to kinetic isotope effects .
Methyl-Substituted Cyclopentanes
- Example : 1,2,3-Trimethylcyclopentane (C₈H₁₆) .
- Molecular Weight : 112.22 g/mol.
- Comparison: Methyl groups introduce steric hindrance, reducing reactivity compared to hydroxyl-substituted cycloheptan-d5-ol. Cycloheptan-d5-ol’s polar hydroxyl group enhances hydrogen bonding, affecting boiling points (~180–190°C estimated) versus nonpolar methylcyclopentanes (~120–130°C) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Substituents | Boiling Point (°C, est.) | Reactivity Notes |
|---|---|---|---|---|---|---|
| Cycloheptan-1,2,2,7,7-d5-ol | C₇H₈D₅O | 121.21 | 7 | -OH, 5×D | 180–190 | Deuterium slows proton-exchange reactions |
| Cyclohexanol | C₆H₁₁O | 100.16 | 6 | -OH | 161 | Stable chair conformation |
| 1,2,3-Trimethylcyclopentane | C₈H₁₆ | 112.22 | 5 | 3×CH₃ | 120–130 | Low polarity, high volatility |
| Matricin (Guajanolide) | C₁₇H₂₂O₅ | 306.35 | 7 | Lactone, terpenoid | Decomposes >100°C | Thermally unstable, forms azulenes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
